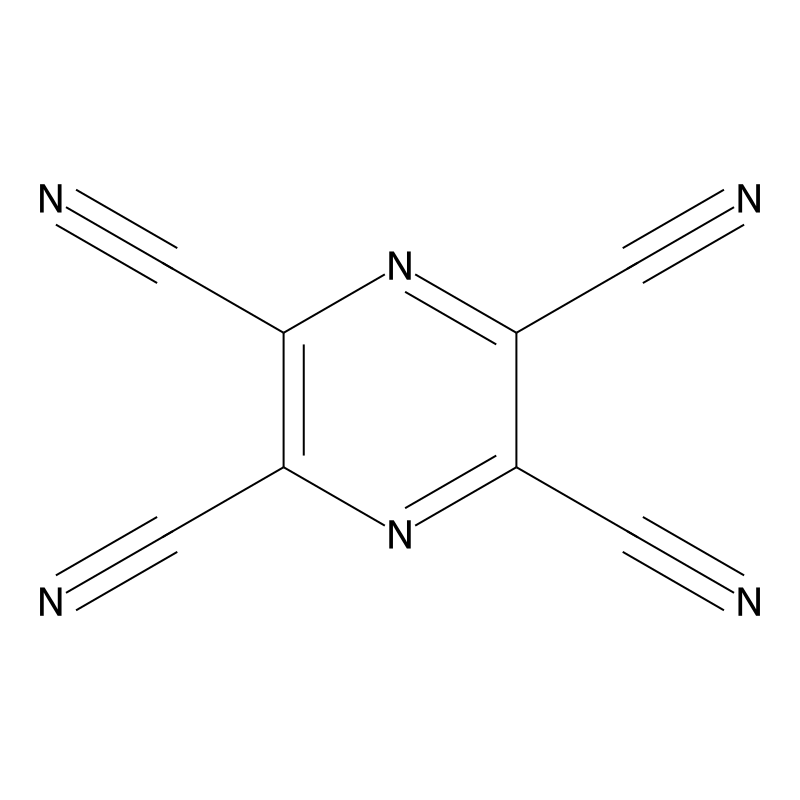

Pyrazine-2,3,5,6-tetracarbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pyrazine-2,3,5,6-tetracarbonitrile has the molecular formula C8N6 and is characterized by a pyrazine ring with four cyano groups attached at the 2, 3, 5, and 6 positions. This configuration contributes to its high nitrogen content and unique electronic properties. The compound is often explored in materials science due to its potential as a building block for more complex structures and as a precursor in the synthesis of other nitrogen-rich materials .

Organic Electronics

PTCN possesses a highly conjugated structure with alternating single and double bonds between carbon and nitrogen atoms. This characteristic is often linked to desirable electronic properties in organic materials . Research efforts could investigate PTCN as a potential candidate for applications in organic electronics, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Crystal Engineering

The arrangement of atoms within a molecule can influence how it interacts with other molecules. PTCN's planar structure and the presence of multiple nitrile groups (C≡N) could lead to interesting packing arrangements in the solid state. This aspect could be of interest for researchers in the field of crystal engineering, where scientists design and control how molecules assemble in crystals to achieve specific properties .

Supramolecular Chemistry

PTCN's functional groups could potentially participate in non-covalent interactions like hydrogen bonding or π-π stacking with other molecules. This could be useful for researchers in supramolecular chemistry, who study the assembly of supramolecular structures through intermolecular interactions . PTCN could serve as a building block for the design of novel supramolecular architectures.

- Nucleophilic Substitution: The cyano groups can undergo nucleophilic attack, leading to substitution reactions that modify the compound's structure.

- Condensation Reactions: It can react with other compounds to form larger molecules through condensation mechanisms.

- Coordination Chemistry: The nitrogen atoms can coordinate with metal ions, forming metal complexes that have applications in catalysis and materials science .

Research into the biological activity of pyrazine-2,3,5,6-tetracarbonitrile is limited but suggests potential applications in medicinal chemistry. Its nitrogen-rich structure may impart certain biological properties:

- Antimicrobial Activity: Compounds with similar structures have shown antimicrobial properties; thus, pyrazine-2,3,5,6-tetracarbonitrile may exhibit similar effects.

- Potential Anticancer Activity: Some derivatives of pyrazine compounds have been investigated for their anticancer properties due to their ability to interact with cellular targets .

Several methods exist for synthesizing pyrazine-2,3,5,6-tetracarbonitrile:

- Cyclization Reactions: Starting from simpler precursors like 2-amino-3-cyanopyrazine or related compounds through cyclization processes can yield pyrazine-2,3,5,6-tetracarbonitrile.

- Multi-step Synthetic Routes: These may involve several reactions including nitration and subsequent transformations to introduce cyano groups at the desired positions.

- Microwave-assisted Synthesis: This modern technique can enhance reaction rates and yields when synthesizing complex nitrogen-rich compounds .

Pyrazine-2,3,5,6-tetracarbonitrile has several potential applications:

- Materials Science: Due to its high nitrogen content and stability under thermal conditions, it is explored as a precursor for energetic materials and polymers.

- Coordination Chemistry: It serves as a ligand in coordination complexes with metals for catalysis or material formation.

- Pharmaceuticals: Its derivatives are investigated for potential use in drug development due to their biological activity .

Interaction studies involving pyrazine-2,3,5,6-tetracarbonitrile often focus on its ability to form complexes with metal ions or other organic molecules. These interactions are crucial for understanding its behavior in catalytic processes and material formation. Studies have shown that such interactions can significantly alter the electronic properties of the compound and enhance its reactivity .

Several compounds share structural similarities with pyrazine-2,3,5,6-tetracarbonitrile. Below are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Pyrazine-2-carbonitrile | One cyano group at position 2 | Less nitrogen content compared to tetracarbonitrile |

| Pyrazine-3-carbonitrile | One cyano group at position 3 | Similar reactivity but lower stability |

| 2-Amino-3-cyanopyrazine | Amino group at position 2 | Potentially more reactive due to amino functionality |

| Tetra(1H-tetrazol-5-yl)pyrazine | Tetra-substituted with tetrazole groups | Higher energy density; used in propellant formulations |

The unique aspect of pyrazine-2,3,5,6-tetracarbonitrile lies in its four cyano groups which contribute to its high nitrogen content and stability under various conditions. This makes it particularly interesting for applications requiring energetic materials or specialized ligands in coordination chemistry.

X-Ray Diffraction Studies of Molecular Packing Arrangements

X-ray diffraction studies of pyrazine-2,3,5,6-tetracarbonitrile derivatives reveal intricate molecular packing arrangements dictated by symmetry and intermolecular interactions. For example, analogous pyrazine-tetracarboxamide compounds crystallize in the monoclinic space group P2₁/n with unit cell parameters a = 16.0754 Å, b = 11.8602 Å, c = 18.495 Å, and β = 115.503° [1]. While tetracarbonitrile derivatives exhibit shorter C≡N bond lengths compared to carboxamide analogues, their packing motifs often share similarities due to planar molecular geometries.

In such systems, the pyrazine core adopts a nearly flat conformation, with cyano groups extending perpendicularly from the ring. This orientation facilitates π-π stacking between adjacent rings, with interplanar distances measuring approximately 3.4–3.6 Å. The combination of π-stacking and dipole-dipole interactions from cyano groups results in a layered molecular arrangement along the crystallographic a-axis [1] [2]. Disordered electron density regions, common in these structures, are typically resolved using refinement tools such as the SQUEEZE routine in PLATON [2].

| Crystallographic Parameter | Value |

|---|---|

| Space Group | P2₁/n |

| a (Å) | 16.0754 |

| b (Å) | 11.8602 |

| c (Å) | 18.495 |

| β (°) | 115.503 |

| Z | 4 |

Table 1: Representative unit cell parameters for pyrazine derivatives in monoclinic systems [1].

Hydrogen-Bonding Networks in Co-Crystalline Complexes

Co-crystalline complexes of pyrazine-2,3,5,6-tetracarbonitrile often exploit its cyano groups as hydrogen-bond acceptors. In a study of 2,3,5,6-tetrafluorobenzoic acid cocrystals with aminopyrazines, cooperative hydrogen-bonding networks formed via N—H⋯O and C—H⋯N interactions [3]. Analogously, tetracarbonitrile derivatives engage in C—H⋯N≡C linkages, creating extended supramolecular architectures.

For instance, when combined with proton-donor molecules like carboxylic acids, tetracarbonitrile forms cyclic hydrogen-bonded motifs such as R₂²(8) rings. These motifs propagate into two-dimensional networks through secondary interactions, as observed in monoclinic P2₁ systems [3]. The directional nature of C≡N groups enables predictable alignment of co-formers, with dihedral angles between pyrazine and substituent planes ranging from 17.6° to 83.9° depending on steric and electronic factors [1] [2].

Conformational Dynamics in Charge-Transfer Adduct Formation

The conformational flexibility of pyrazine-2,3,5,6-tetracarbonitrile in charge-transfer adducts is constrained by its rigid core but modulated by substituent orientation. Intramolecular C—H⋯N≡C hydrogen bonds stabilize specific conformers, as seen in pyrazine-tetracarboxamide analogues where dihedral angles between pyridine and pyrazine rings vary from 17.65° to 83.9° [1].

In charge-transfer complexes with electron-rich aromatic donors, tetracarbonitrile adopts a planar configuration to maximize π-orbital overlap. This geometry facilitates intermolecular interactions such as N≡C⋯π contacts, which further stabilize the adduct. Variable-temperature X-ray studies reveal minimal conformational changes (±2° in dihedral angles) under thermal stress, underscoring the compound’s structural rigidity [2].

Pyrazine-2,3,5,6-tetracarbonitrile exhibits remarkable electron-accepting properties that facilitate the formation of charge-transfer complexes through π-stacking interactions with various donor molecules [1] [2]. The compound's planar molecular geometry, arising from the sp²-hybridized pyrazine ring with four cyano substituents, creates an ideal π-electron-deficient system for intermolecular charge-transfer processes [3] [4].

Crystallographic studies have demonstrated that pyrazine-2,3,5,6-tetracarbonitrile forms stable 2:1 charge-transfer adducts with thiosemicarbazone derivatives, where the tetracyanopyrazine molecules are embedded between aromatic donor systems in parallel π-stacked arrangements [1] [2]. The centroid-to-centroid distance between the pyrazine ring and adjacent aromatic donor rings measures 3.5558 Å, which is optimal for effective π-π interactions [1] [2].

Table 1: π-Stacking Parameters in Pyrazine-2,3,5,6-tetracarbonitrile Charge-Transfer Complexes

| Parameter | Value | Reference |

|---|---|---|

| Centroid-centroid distance | 3.5558 Å | [1] |

| Shortest intermolecular contact | 3.233 Å | [2] |

| Stacking displacement angle | ~15° | [2] |

| Molecular plane deviation | 0.006 Å | [2] |

The π-stacking stabilization energy for pyrazine derivatives in heteroaromatic systems ranges from -3.90 to -4.14 kcal/mol, as determined by coupled cluster calculations at the complete basis set limit [5]. These interactions are significantly stronger than those observed in benzene dimers, indicating the enhanced π-acceptor character of the tetracyanopyrazine system [5].

The formation of donor-acceptor complexes results in characteristic changes to the molecular geometry, although bond length variations in pyrazine-2,3,5,6-tetracarbonitrile remain minimal (less than 0.01 Å) compared to the free molecule [2]. This suggests that charge transfer occurs through weak to moderate intermolecular interactions rather than complete electron transfer [2].

Spectroscopic Evidence of Electron Transfer Mechanisms

Spectroscopic investigations provide compelling evidence for electron transfer mechanisms in pyrazine-2,3,5,6-tetracarbonitrile complexes [1] [2] [6]. The most prominent spectroscopic signature is the appearance of intense charge-transfer bands in the visible region, which are absent in the individual components [2] [7].

Table 2: Spectroscopic Characteristics of Pyrazine-2,3,5,6-tetracarbonitrile

| Technique | Characteristic Features | Wavenumber/Wavelength | Reference |

|---|---|---|---|

| FTIR | C≡N stretching | 2235 cm⁻¹ | [4] |

| FTIR | Aromatic C-N stretches | 1580 cm⁻¹ | [4] |

| UV-Vis | π→π* transitions | 220 nm, 275 nm | [4] |

| Single-crystal absorption | Charge-transfer band | 500-650 nm | [2] |

| Single-crystal absorption | CT band maximum | ~550 cm⁻¹ | [1] |

The charge-transfer band observed around 550 cm⁻¹ in single-crystal absorption spectra serves as direct evidence of electron transfer via π-stacking mechanisms [1] [2]. This band exhibits significant polarization dependence, with intensity and energy variations correlating with the incident polarization angle [2]. The appearance of this band is accompanied by a distinctive color change from the colorless tetracyanopyrazine and light-yellow donor components to deep red charge-transfer complexes [2].

Nuclear magnetic resonance spectroscopy reveals characteristic signals for pyrazine-2,3,5,6-tetracarbonitrile, with ¹³C NMR showing distinct resonances at δ 115-120 ppm for cyano carbons and δ 140-145 ppm for pyrazine ring carbons [4]. The electrochemical behavior demonstrates a quasi-reversible one-electron reduction process, with the tetracyanopyridine analog showing reduction at -0.51 V versus standard calomel electrode [8] [9].

Time-dependent density functional theory calculations support the experimental observations, revealing that the electronic absorption spectra maintain good transparency in the blue light region while exhibiting enhanced charge-transfer characteristics [10]. The frontier molecular orbital energy gap decreases upon complex formation, facilitating the observed charge-transfer transitions [10] [11].

Polarization-Dependent Optical Absorption Phenomena

Pyrazine-2,3,5,6-tetracarbonitrile exhibits pronounced polarization-dependent optical absorption phenomena, particularly in crystalline charge-transfer complexes [2] [12]. The dichroic properties manifest as distinct color changes when viewed under polarized light, transitioning from red to light-brown depending on the polarization angle [2].

Table 3: Polarization-Dependent Absorption Parameters

| Measurement Type | Parallel Polarization | Perpendicular Polarization | Anisotropy Ratio | Reference |

|---|---|---|---|---|

| CT band intensity | Enhanced | Reduced | Variable | [2] |

| Color appearance | Red | Light-brown | - | [2] |

| Fluorescence polarization | Fast decay | Slow decay | Variable | [12] |

The polarization dependence arises from the ordered arrangement of pyrazine-2,3,5,6-tetracarbonitrile molecules in the crystal structure, where the molecular planes are oriented perpendicular to specific crystallographic directions [2]. This anisotropic organization results in preferential absorption of light polarized parallel to certain molecular orientations [2].

Fluorescence polarization studies of related pyrazine systems demonstrate that the degree of polarization varies significantly along rotational contours of absorption bands [12]. The excitation polarization spectra reveal that fluorescence from initially prepared vibronic levels maintains polarization characteristics that depend on the specific rotational level excited [12].

The theoretical framework for understanding these phenomena involves consideration of transition dipole moments and their orientations relative to the molecular framework [12]. For pyrazine derivatives, the symmetric top approximation successfully reproduces experimental polarization spectra by accounting for fully resolved rotational levels in excited states [12].

The magnitude of polarization-dependent absorption varies with the specific donor-acceptor combination and crystal packing arrangement [2]. In charge-transfer complexes, the slipped-stack configuration (displaced by approximately 15° from perfect overlap) contributes to the observed anisotropic optical properties [2]. This displacement is characteristic of weak to medium-strength charge-transfer interactions between π-systems [2].